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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)piperidine

CAS No.: 902800-30-0

Cat. No.: B2825219

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-
Chlorophenyl)piperidine, a heterocyclic compound of significant interest in medicinal

chemistry and drug development. Due to the scarcity of publicly available experimental spectra

for this specific molecule, this guide will leverage established principles of NMR, IR, and mass

spectrometry, along with data from closely related analogs, to present a comprehensive and

predictive spectroscopic profile. This document is intended to serve as a valuable resource for

researchers in identifying and characterizing this compound.

Introduction: The Structural Significance of 2-
Arylpiperidines
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds. The introduction of a substituent on the phenyl ring,

such as the ortho-chloro group in 2-(2-Chlorophenyl)piperidine, can significantly influence the

molecule's conformational preferences, lipophilicity, and metabolic stability, thereby modulating

its pharmacological activity. Accurate spectroscopic characterization is paramount for
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unambiguous structure elucidation and for ensuring the purity and identity of synthesized

compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. The following sections outline the predicted ¹H and ¹³C NMR spectra of

2-(2-Chlorophenyl)piperidine.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(2-Chlorophenyl)piperidine is expected to exhibit distinct signals

for the aromatic and piperidine ring protons. The chemical shifts are influenced by the electron-

withdrawing nature of the chlorine atom and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-Chlorophenyl)piperidine
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Causality Behind Predictions: The aromatic protons are expected in the downfield region due to

the deshielding effect of the aromatic ring current. The proton at C-2, being benzylic and

adjacent to the nitrogen, will be the most downfield of the piperidine protons. The piperidine

ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The

broadness of the N-H signal is due to quadrupole broadening and potential hydrogen

exchange.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

predicted chemical shifts are based on the known effects of chlorine substitution on a benzene

ring and the typical shifts for a piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Chlorophenyl)piperidine
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Expertise in Interpretation: The carbon atom bearing the chlorine (C-Cl) and the carbon atom

attached to the piperidine ring are expected to be in the 130-145 ppm range. The piperidine

carbons will appear in the aliphatic region, with C-2 being the most downfield due to its

proximity to the nitrogen and the aromatic ring.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate

structural confirmation.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.
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Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16 or 32 scans).

Set the spectral width to cover the range of -1 to 10 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Set the spectral width to cover the range of 0 to 200 ppm.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.
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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-(2-Chlorophenyl)piperidine is expected to show

characteristic absorption bands for the N-H, C-H, C=C, and C-Cl bonds.
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Table 3: Predicted Characteristic IR Absorption Bands for 2-(2-Chlorophenyl)piperidine
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Authoritative Grounding: The N-H stretching vibration of secondary amines typically appears as

a single, sharp band in the 3300-3400 cm⁻¹ region. The aromatic C-H stretches are observed

above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring appear below 3000

cm⁻¹. The C-Cl stretch for a chlorobenzene derivative is expected in the fingerprint region.[1]

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation:

Neat (liquid sample): Place a drop of the neat liquid between two KBr or NaCl plates.

KBr Pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder

and press into a thin, transparent pellet.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the

final IR spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern
For 2-(2-Chlorophenyl)piperidine (C₁₁H₁₄ClN), the expected monoisotopic mass is

approximately 195.08 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an

M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of

a single chlorine atom.

Key Predicted Fragmentation Pathways:

α-Cleavage: The most common fragmentation pathway for piperidines is the cleavage of the

bond alpha to the nitrogen atom. This would lead to the loss of the 2-chlorophenyl group,

resulting in a fragment at m/z 84, corresponding to the piperidinyl cation.

Loss of HCl: Elimination of HCl from the molecular ion could occur.

Fragmentation of the Chlorophenyl Ring: The chlorophenyl ring can undergo fragmentation,

leading to characteristic aromatic fragments.
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Caption: Predicted major fragmentation pathways for 2-(2-Chlorophenyl)piperidine.
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Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a gas or liquid chromatograph.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic features of 2-(2-
Chlorophenyl)piperidine. While based on established principles and data from analogous

structures, experimental verification remains the gold standard. The protocols and

interpretations presented herein offer a robust framework for researchers to confidently acquire

and analyze the spectroscopic data for this important class of molecules, ensuring the integrity

and validity of their scientific investigations.
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chlorophenyl-piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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